(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid
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Overview
Description
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative with a hydroxymethyl group at the 3-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of a cyclopentane derivative followed by functional group transformations to introduce the hydroxymethyl and carboxylic acid groups. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent oxidation steps using reagents like Jones reagent or PCC (pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides, or alcohols in the presence of a base.
Major Products
Oxidation: (1R,3R)-3-(carboxymethyl)cyclopentane-1-carboxylic acid.
Reduction: (1R,3R)-3-(hydroxymethyl)cyclopentane-1-methanol.
Substitution: (1R,3R)-3-(alkoxymethyl)cyclopentane-1-carboxylic acid or (1R,3R)-3-(esterified)cyclopentane-1-carboxylic acid.
Scientific Research Applications
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxymethyl and carboxylic acid groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1S,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid
- (1R,3R)-3-(hydroxymethyl)cyclohexane-1-carboxylic acid
- (1R,3R)-3-(hydroxymethyl)cyclopentane-1-methanol
Uniqueness
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
CAS No. |
64658-14-6 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-4-5-1-2-6(3-5)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
QNDIWYIEKILLJE-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H]1CO)C(=O)O |
Canonical SMILES |
C1CC(CC1CO)C(=O)O |
Origin of Product |
United States |
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